molecular formula C12H12N4O3S B14008666 Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester CAS No. 69123-49-5

Benzoic acid, 4-[[(1,3,4-thiadiazol-2-ylamino)carbonyl]amino]-, ethyl ester

Cat. No.: B14008666
CAS No.: 69123-49-5
M. Wt: 292.32 g/mol
InChI Key: HQRBNMAPONQOJI-UHFFFAOYSA-N
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Description

BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER: is a compound that belongs to the class of thiadiazole derivatives. Thiadiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER typically involves the reaction of benzoic acid derivatives with thiadiazole derivatives. One common method involves the reaction of 4-aminobenzoic acid with 2-amino-1,3,4-thiadiazole in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are being explored to minimize the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Alkyl halides, acyl chlorides; often in the presence of a base such as triethylamine.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Uniqueness: BENZOIC ACID,4-[[(1,3,4-THIADIAZOL-2-YLAMINO)CARBONYL]AMINO]-, ETHYL ESTER is unique due to its specific combination of the benzoic acid and thiadiazole moieties, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound for various scientific and industrial applications .

Properties

CAS No.

69123-49-5

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

ethyl 4-(1,3,4-thiadiazol-2-ylcarbamoylamino)benzoate

InChI

InChI=1S/C12H12N4O3S/c1-2-19-10(17)8-3-5-9(6-4-8)14-11(18)15-12-16-13-7-20-12/h3-7H,2H2,1H3,(H2,14,15,16,18)

InChI Key

HQRBNMAPONQOJI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)NC2=NN=CS2

Origin of Product

United States

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